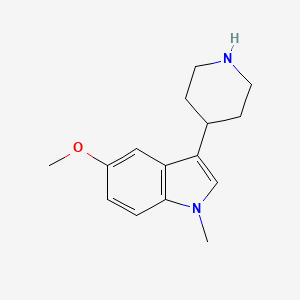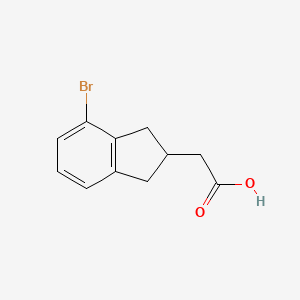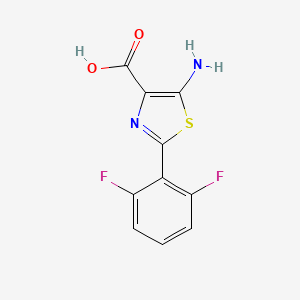
5-methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-3-(4-piperidinyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 5-position, a methyl group at the 1-position, and a piperidinyl group at the 3-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.
N-Methylation: The nitrogen atom at the 1-position can be methylated using methyl iodide or dimethyl sulfate.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the indole ring or the piperidinyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted indoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indoles.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 5-methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The methoxy and piperidinyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-1-methylindole: Lacks the piperidinyl group.
1-Methyl-3-(4-piperidinyl)-1H-indole: Lacks the methoxy group.
5-Methoxy-3-(4-piperidinyl)-1H-indole: Lacks the methyl group.
Uniqueness
5-Methoxy-1-methyl-3-(4-piperidinyl)-1H-indole is unique due to the presence of all three functional groups (methoxy, methyl, and piperidinyl) on the indole ring, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
5-methoxy-1-methyl-3-piperidin-4-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-4,9-11,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLQQRRTRBHOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-fluorospiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B7966219.png)
![7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B7966222.png)
![7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B7966233.png)
![2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B7966251.png)
![N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966255.png)
![7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]](/img/structure/B7966260.png)
![N,N,6-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966264.png)







